3,4-Diacetoxy-1-butene

Catalytic synthesis Process optimization Isomer selectivity

3,4-Diacetoxy-1-butene (CAS 18085-02-4, also known as 3,4-DABE or 3-Butene-1,2-diol diacetate) is a specialty C8H12O4 diacetoxybutene derivative with a molecular weight of 172.18 g/mol, a density of 1.059 g/cm³, a boiling point of 211.5 °C, and a flash point of 96.1 °C. It is primarily employed as a high-purity comonomer in the industrial production of ethylene-vinyl alcohol (EVOH) and polyvinyl alcohol (PVOH) barrier copolymers for food-contact packaging, and as a critical C5 building block in the hydroformylation pathway to β-formylcrotyl acetate (C5 acetate) for Vitamin A synthesis.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 18085-02-4
Cat. No. B138182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diacetoxy-1-butene
CAS18085-02-4
Synonyms3-Butene-1,2-diol 1,2-Diacetate;  1-Butene-3,4-diol Diacetate;  1-Butene-3,4-diyl Diacetate;  1-Butene-3,4-diol Diacetate; 
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCC(=O)OCC(C=C)OC(=O)C
InChIInChI=1S/C8H12O4/c1-4-8(12-7(3)10)5-11-6(2)9/h4,8H,1,5H2,2-3H3
InChIKeyMWWXARALRVYLAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diacetoxy-1-butene (CAS 18085-02-4) for EVOH Copolymer and Vitamin A Intermediate Procurement: Core Properties and Regulatory Status


3,4-Diacetoxy-1-butene (CAS 18085-02-4, also known as 3,4-DABE or 3-Butene-1,2-diol diacetate) is a specialty C8H12O4 diacetoxybutene derivative with a molecular weight of 172.18 g/mol, a density of 1.059 g/cm³, a boiling point of 211.5 °C, and a flash point of 96.1 °C [1]. It is primarily employed as a high-purity comonomer in the industrial production of ethylene-vinyl alcohol (EVOH) and polyvinyl alcohol (PVOH) barrier copolymers for food-contact packaging, and as a critical C5 building block in the hydroformylation pathway to β-formylcrotyl acetate (C5 acetate) for Vitamin A synthesis [2][3].

Why 3,4-Diacetoxy-1-butene Cannot Be Replaced by 1,4-Diacetoxy-2-butene in EVOH and Vitamin A Processes


Although 1,4-diacetoxy-2-butene and 3,4-diacetoxy-1-butene are both produced as isomers in the acetoxylation of 1,3-butadiene, they possess fundamentally different regiochemistry and reactivity profiles that preclude their functional interchangeability in industrial processes. 1,4-Diacetoxy-2-butene serves as the dedicated intermediate for 1,4-butanediol and THF production, whereas 3,4-diacetoxy-1-butene is the specific and required C5 backbone for Vitamin A acetate synthesis [1]. In copolymer applications, the unique vicinal diacetoxy substitution pattern of 3,4-diacetoxy-1-butene is essential; its hydrolysis yields the 3,4-dihydroxy-1-butene moiety that integrates into the EVOH/PVOH polymer backbone, imparting specific barrier properties that the 1,4-isomer cannot replicate [2]. Furthermore, regulatory approvals—including explicit migration limits and maximum usage levels—are substance-specific and cannot be assumed for other diacetoxybutene isomers.

3,4-Diacetoxy-1-butene Procurement: Quantitative Differentiation from 1,4-Isomer and Hydrolysis Product


3,4-Diacetoxy-1-butene Sourcing: Superior Isomer Selectivity and Yield via Epoxide Route vs. Acetoxylation

3,4-Diacetoxy-1-butene can be produced with markedly higher yield and selectivity via the continuous ring-opening of 3,4-epoxy-1-butene (EpB) with acetic anhydride using an in situ formed potassium acetate catalyst, compared to its production as a minor byproduct in the direct acetoxylation of 1,3-butadiene. The epoxide route is reported to achieve a 79% yield and 90% selectivity for the target compound [1]. In stark contrast, the direct liquid-phase diacetoxylation of 1,3-butadiene using a Pd/Te/C catalyst yields the target 3,4-diacetoxy-1-butene as a minor component (10% yield), with the major product being trans-1,4-diacetoxy-2-butene (75% yield) [2]. This represents a 7.9-fold difference in yield between the optimized dedicated synthesis and the mixed-isomer byproduct stream.

Catalytic synthesis Process optimization Isomer selectivity

3,4-Diacetoxy-1-butene Food-Contact Safety: Quantified SML of 0.05 mg/kg Defines Permissible Use

Regulatory bodies have established compound-specific migration limits (SML) for 3,4-diacetoxy-1-butene and its primary hydrolysis product, 3,4-dihydroxy-1-butene, in food-contact applications. The European Food Safety Authority (EFSA) and China's National Health and Family Planning Commission (NHFPC) have both set a specific migration limit (SML) of 0.05 mg/kg food for the sum of 3,4-diacetoxy-1-butene and its hydrolysis product, 3,4-dihydroxy-1-butene [1][2]. This quantitative threshold is unique to this monomer and defines the safe incorporation level in EVOH and PVOH copolymers; it does not apply to 1,4-diacetoxy-2-butene, which is not approved for such use.

Food contact materials Regulatory compliance Migration limits

3,4-Diacetoxy-1-butene Copolymer Formulation: Maximum Usage Levels of 6.73% in EVOH and 10.79% in PVOH

The Chinese NHFPC has established specific maximum usage levels for 3,4-diacetoxy-1-butene when used as a comonomer in food-contact plastics: 6.73% in ethylene-vinyl alcohol (EVOH) copolymers and 10.79% in polyvinyl alcohol (PVOH) copolymers [1]. These percentages represent the maximum allowable incorporation of the monomer into the final polymer matrix and are not transferable to other diacetoxybutene isomers, which are not listed for such applications.

Copolymer composition EVOH PVOH

3,4-Diacetoxy-1-butene in Vitamin A Synthesis: Hydroformylation Yield Advantage Over Alternative Routes

3,4-Diacetoxy-1-butene serves as the direct hydroformylation substrate for producing β-formylcrotyl acetate (C5 acetate), the key C5 building block in the industrial BASF Vitamin A synthesis process. The hydroformylation of 3,4-DABE is conducted at 60-120 °C and 300-1200 atm with rhodium catalysts (0.00005-0.05 wt% Rh) [1]. The isomeric 1,4-diacetoxy-2-butene cannot be directly used in this C5 acetate route; it instead undergoes hydrogenation to 1,4-butanediol, a fundamentally different product stream [2]. The use of 3,4-DABE specifically enables the construction of the Vitamin A carbon skeleton.

Vitamin A synthesis Hydroformylation C5 acetate

3,4-Diacetoxy-1-butene Purity and Stability: Defined Physical Properties for Quality Control

Reputable vendors specify key physical properties for 3,4-diacetoxy-1-butene that enable rigorous quality control and purity verification. These include a density of 1.059 g/cm³ at 25°C, a boiling point of 211.5 °C, and a flash point of 96.1 °C [1]. While these properties are not direct comparators against other isomers, they serve as critical baseline specifications for ensuring that the procured material is indeed the correct 3,4-isomer and not a mixture with the 1,4-isomer, which has different physical characteristics.

Quality control Physical properties Specifications

3,4-Diacetoxy-1-butene Application Scenarios: From EVOH Barrier Packaging to Vitamin A Intermediates


EVOH and PVOH Copolymer Synthesis for High-Barrier Food Packaging

3,4-Diacetoxy-1-butene is incorporated as a comonomer into ethylene-vinyl alcohol (EVOH) and polyvinyl alcohol (PVOH) copolymers to enhance barrier properties. The monomer's vicinal diacetoxy groups hydrolyze to yield 3,4-dihydroxy-1-butene moieties within the polymer backbone. This application is supported by specific regulatory clearances: an SML of 0.05 mg/kg (sum of monomer and hydrolysis product) [1][2], and maximum usage levels of 6.73% in EVOH and 10.79% in PVOH [2]. These quantitative parameters directly inform polymer formulation and compliance testing.

Hydroformylation to C5 Acetate for Industrial Vitamin A Synthesis

3,4-Diacetoxy-1-butene is hydroformylated with CO/H2 in the presence of rhodium carbonyl catalysts to yield β-formylcrotyl acetate (C5 acetate). This C5 unit is subsequently combined with a C15 component via Wittig reaction to produce Vitamin A acetate [1]. The reaction is conducted at 60-120 °C and 300-1200 atm, with catalyst loadings of 0.00005-0.05 wt% Rh [1]. This specific regiochemistry is required; the 1,4-isomer cannot be used for this C5 acetate synthesis.

Catalytic Isomerization Studies on Supported Gold Catalysts

3,4-Diacetoxy-1-butene (also denoted 3,4-DABE) has been investigated as a model substrate for isomerization studies on gold catalysts supported on substituted hydroxyapatites (e.g., Au/Mg0.1SrHAP and Au/Ce0.1SrHAP). These studies aim to understand strong metal-support interaction (SMSI) effects on catalytic activity and selectivity [1][2]. The compound's specific structure makes it a suitable probe for evaluating catalyst performance in allylic rearrangement reactions.

Precursor for 3,4-Dihydroxy-1-butene and Other Functionalized Derivatives

Through controlled hydrolysis, 3,4-diacetoxy-1-butene can be converted to 3,4-dihydroxy-1-butene, a versatile diol intermediate. This transformation is relevant in the context of the compound's use in food-contact materials, as the hydrolysis product is also subject to the 0.05 mg/kg SML [1]. The dual acetoxy functionality also provides a handle for further derivatization in organic synthesis, as noted in patent literature describing its use in producing various butene derivatives under mild conditions [2].

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